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molecular formula C13H8F3NO4 B2806410 1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene CAS No. 74030-44-7

1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene

Cat. No. B2806410
M. Wt: 299.205
InChI Key: HACLFAIEXLKPGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07884234B2

Procedure details

A mixture of 1-nitro-4-[4-(trifluoromethoxy)phenoxy]benzene (4.18 g, 13.970 mmol), 10% platinum-activated charcoal (270 mg) and ethanol (40 ml) was stirred for 3 hours under hydrogen atmosphere. The reaction mixture was filtered through celite. The residue obtained by concentration of the filtrate under reduced pressure was purified by column chromatography on silica gel (n-hexane:ethyl acetate=3:1) to give the title compound (3.54 g, 93.9%) as a yellow oil.
Quantity
4.18 g
Type
reactant
Reaction Step One
Quantity
270 mg
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
93.9%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([O:10][C:11]2[CH:16]=[CH:15][C:14]([O:17][C:18]([F:21])([F:20])[F:19])=[CH:13][CH:12]=2)=[CH:6][CH:5]=1)([O-])=O>[Pt].C(O)C>[F:19][C:18]([F:20])([F:21])[O:17][C:14]1[CH:13]=[CH:12][C:11]([O:10][C:7]2[CH:8]=[CH:9][C:4]([NH2:1])=[CH:5][CH:6]=2)=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
4.18 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)OC1=CC=C(C=C1)OC(F)(F)F
Name
Quantity
270 mg
Type
catalyst
Smiles
[Pt]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 3 hours under hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite
CUSTOM
Type
CUSTOM
Details
The residue obtained by concentration of the filtrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography on silica gel (n-hexane:ethyl acetate=3:1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC(OC1=CC=C(OC2=CC=C(N)C=C2)C=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.54 g
YIELD: PERCENTYIELD 93.9%
YIELD: CALCULATEDPERCENTYIELD 94.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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